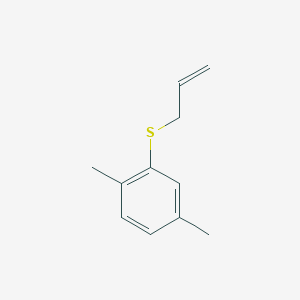
1-Allylsulfanyl-2,5-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Allylsulfanyl-2,5-dimethylbenzene is an organic compound that belongs to the class of benzene derivatives It features an allylsulfanyl group attached to a benzene ring substituted with two methyl groups at the 2 and 5 positions
准备方法
Synthetic Routes and Reaction Conditions: 1-Allylsulfanyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the reaction of 2,5-dimethylbenzene with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The allyl group is introduced via nucleophilic substitution, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and efficiency. Industrial methods often prioritize cost-effectiveness and scalability, ensuring that the compound can be produced in sufficient quantities for commercial applications.
化学反应分析
Types of Reactions: 1-Allylsulfanyl-2,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The allylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reduction of the allylsulfanyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA, acetic acid as a solvent.
Reduction: LiAlH4, tetrahydrofuran (THF) as a solvent.
Substitution: Halogens (e.g., bromine), Lewis acids (e.g., aluminum chloride) as catalysts.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Halogenated derivatives, nitro compounds.
科学研究应用
1-Allylsulfanyl-2,5-dimethylbenzene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its reactivity makes it useful in the development of new synthetic methodologies.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals, polymers, and materials with unique properties.
作用机制
The mechanism of action of 1-allylsulfanyl-2,5-dimethylbenzene depends on the specific chemical reactions it undergoes. For example, in electrophilic aromatic substitution reactions, the benzene ring’s electron-rich nature facilitates the attack by electrophiles, leading to the formation of substituted products. The allylsulfanyl group can also participate in redox reactions, influencing the compound’s overall reactivity and stability.
相似化合物的比较
1-Allylsulfanyl-2,4-dimethylbenzene: Similar structure but with different methyl group positions.
1-Allylsulfanyl-3,5-dimethylbenzene: Another isomer with different methyl group positions.
1-Allylsulfanylbenzene: Lacks the additional methyl groups, resulting in different reactivity and properties.
Uniqueness: 1-Allylsulfanyl-2,5-dimethylbenzene is unique due to the specific positioning of its methyl groups, which can influence its chemical behavior and reactivity. The presence of the allylsulfanyl group adds further versatility, allowing for a wide range of chemical transformations and applications.
属性
IUPAC Name |
1,4-dimethyl-2-prop-2-enylsulfanylbenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14S/c1-4-7-12-11-8-9(2)5-6-10(11)3/h4-6,8H,1,7H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFRJBGNNSQTSON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)SCC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
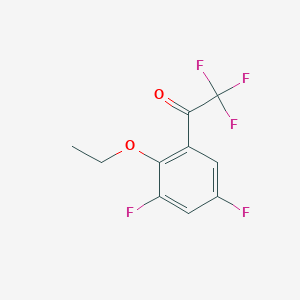
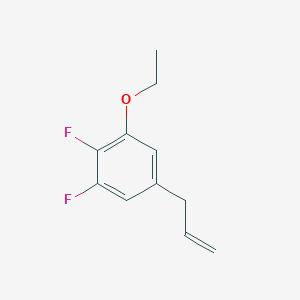
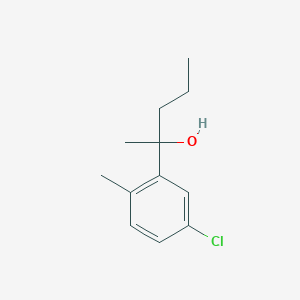
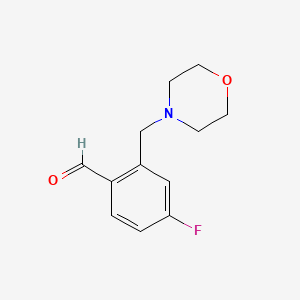

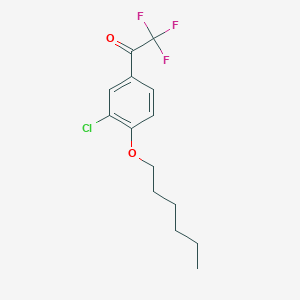
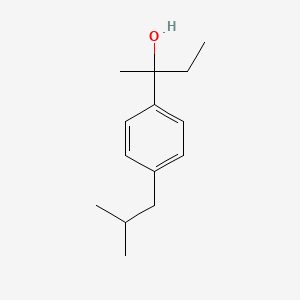
![1-Bromo-4-fluoro-2-[(4-chloro-3-fluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990507.png)


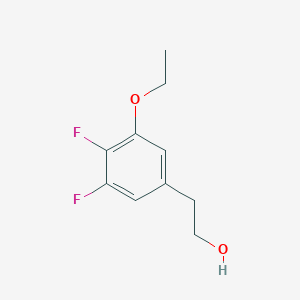
![1-Chloro-3-fluoro-4-[(4-chlorophenyl)sulfanylmethyl]benzene](/img/structure/B7990535.png)
![1-Fluoro-2-[(3,5-difluorophenyl)sulfanylmethyl]benzene](/img/structure/B7990547.png)

